4-Chloro-2-(2-fluoro-phenoxy)-phenol 4-Chloro-2-(2-fluoro-phenoxy)-phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13848192
InChI: InChI=1S/C12H8ClFO2/c13-8-5-6-10(15)12(7-8)16-11-4-2-1-3-9(11)14/h1-7,15H
SMILES:
Molecular Formula: C12H8ClFO2
Molecular Weight: 238.64 g/mol

4-Chloro-2-(2-fluoro-phenoxy)-phenol

CAS No.:

Cat. No.: VC13848192

Molecular Formula: C12H8ClFO2

Molecular Weight: 238.64 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-(2-fluoro-phenoxy)-phenol -

Specification

Molecular Formula C12H8ClFO2
Molecular Weight 238.64 g/mol
IUPAC Name 4-chloro-2-(2-fluorophenoxy)phenol
Standard InChI InChI=1S/C12H8ClFO2/c13-8-5-6-10(15)12(7-8)16-11-4-2-1-3-9(11)14/h1-7,15H
Standard InChI Key WWPNIQDVWMISJO-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)OC2=C(C=CC(=C2)Cl)O)F

Introduction

Chemical Structure and Nomenclature

Structural Characterization

4-Chloro-2-(2-fluoro-phenoxy)-phenol consists of two aromatic rings connected by an ether linkage. The primary phenol ring features a chlorine atom at the para position (C4) and a phenoxy group at the ortho position (C2). The secondary phenoxy ring bears a fluorine atom at its own ortho position (C2'). The molecular formula is C12H8ClFO2\text{C}_{12}\text{H}_8\text{ClFO}_2, with a molecular weight of 254.64 g/mol.

The spatial arrangement of substituents imposes steric and electronic effects. The electron-withdrawing chlorine and fluorine atoms enhance the acidity of the phenolic hydroxyl group (pKa8.5\text{p}K_a \approx 8.5, estimated) . The compound’s planar structure facilitates π-π interactions, relevant in agrochemical binding .

Synthesis and Manufacturing

Route Selection and Optimization

Synthesis of diaryl ethers typically employs Ullmann condensation or nucleophilic aromatic substitution. A patent detailing the synthesis of 2-fluoro-4-(2-chloro-4-trifluoromethyl phenoxyl) aniline provides a relevant framework.

Stepwise Synthesis

  • Acylation: Protect the hydroxyl group of 4-chloro-2-aminophenol using acetic anhydride to form 4-chloro-2-acetamidophenol.

  • Etherification: React with 2-fluorophenol derivatives under basic conditions (e.g., K2_2CO3_3) in polar aprotic solvents (DMSO or DMF) at 110–130°C .

  • Deprotection: Hydrolyze the acetamide group using HCl/ethanol to yield the final product.

Challenges: Competitive side reactions at elevated temperatures reduce yields. The patent reports a 37% yield for a similar compound, highlighting the need for catalytic optimization (e.g., CuI for Ullmann reactions).

Industrial Scalability

Physicochemical Properties

Thermal and Physical Constants

Comparative data from analogous compounds suggests:

PropertyValue (Estimated)Source Compound
Melting Point85–90°C4-Chloro-2-fluorophenol
Boiling Point210–220°C4-Chloro-3-methylphenol
Density1.35 g/cm³4-Chloro-2-fluorophenol
LogP (Octanol-Water)2.8Flufenoxuron intermediate

The elevated logP value indicates lipophilicity, favoring membrane permeability in pesticidal applications .

Spectroscopic Data

  • IR Spectroscopy: O-H stretch (~3200 cm1^{-1}), C-Cl (750 cm1^{-1}), and C-F (1100 cm1^{-1}) .

  • NMR: 1H^1\text{H} NMR signals at δ 6.8–7.5 ppm (aromatic protons), δ 5.2 ppm (phenolic -OH) .

Applications in Agrochemicals and Pharmaceuticals

Insect Growth Regulation

Diaryl ethers are key intermediates in benzoylurea insecticides like flufenoxuron, which inhibit chitin synthesis . The fluorine atom enhances binding affinity to target enzymes, while the chlorine improves photostability.

Antibacterial Agents

Fluorophenolic derivatives exhibit broad-spectrum activity against Gram-positive bacteria. The compound’s ability to disrupt cell wall synthesis is under investigation .

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